REACTION_CXSMILES
|
[CH:1]([C:5]1[CH:6]=[CH:7][C:8]2[N:9]([CH:11]=[CH:12][N:13]=2)[CH:10]=1)=[C:2](C)[CH3:3].[O:14]=[O+][O-].S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+]>Cl.O.CO>[N:13]1[CH:12]=[CH:11][N:9]2[CH:10]=[C:5]([CH2:1][C:2](=[O:14])[CH3:3])[CH:6]=[CH:7][C:8]=12 |f:2.3.4,5.6|
|
Name
|
Ozone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
30.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
6-isobutenylimidazo[1,2-a]pyridine
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(=C(C)C)C=1C=CC=2N(C1)C=CN2
|
Name
|
|
Quantity
|
12.3 g
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
45 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
under cooling at such a rate that the temperature
|
Type
|
CUSTOM
|
Details
|
did not exceed 20° C
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
WASH
|
Details
|
was washed twice with a saturated saline solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over magnesium sulfate, chloroform
|
Type
|
CUSTOM
|
Details
|
was removed by distillation under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The residue was purified by distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C=CC(=C2)CC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: PERCENTYIELD | 70.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |